![molecular formula C10H19NO3 B13584012 tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate CAS No. 1889529-26-3](/img/structure/B13584012.png)
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: One method to synthesize tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, where the carbamate group can be reduced to form amines.
Substitution: Substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides like thiacloprid and imidacloprid .
Biology:
- The compound can be used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of derivatives of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The cyclopropyl ring can also interact with various enzymes and receptors, influencing their function.
Comparison with Similar Compounds
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Uniqueness:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is unique due to its specific structural features, including the presence of a hydroxyethyl group and a cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential applications in various fields.
Properties
CAS No. |
1889529-26-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,13) |
InChI Key |
QAGVGYUXBXZGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



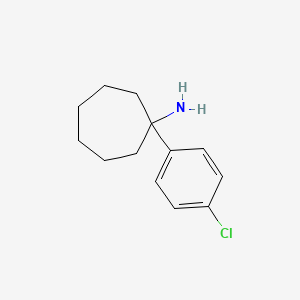
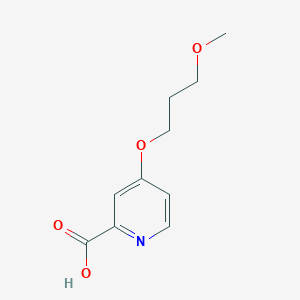
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
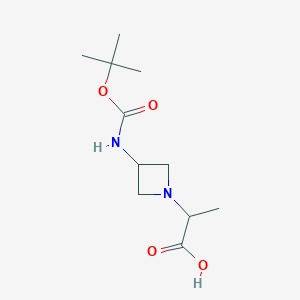
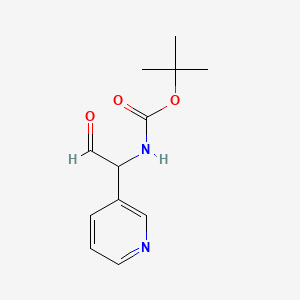
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
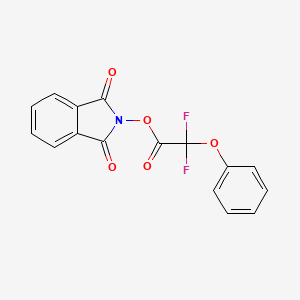
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
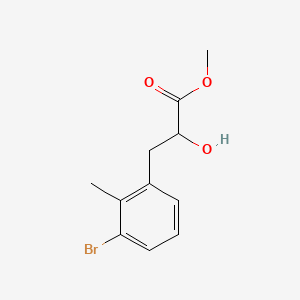
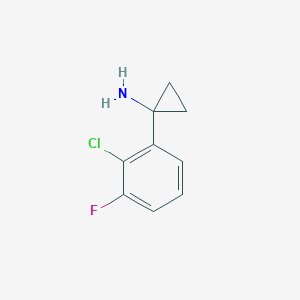
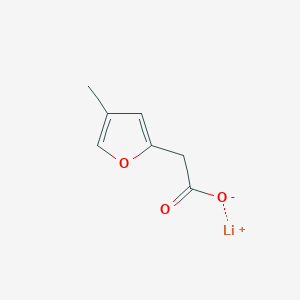
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
